molecular formula C18H15BrN4O4S B3472915 2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B3472915
M. Wt: 463.3 g/mol
InChI Key: YURWMGAQESTKQW-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a bromophenoxy group attached to an acetamide backbone and a phenyl ring substituted with a pyrimidine sulfamoyl moiety. This structure combines electron-withdrawing (bromine) and hydrogen-bonding (sulfamoyl) groups, which are critical for interactions with biological targets.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O4S/c19-15-4-1-2-5-16(15)27-12-17(24)22-13-6-8-14(9-7-13)28(25,26)23-18-20-10-3-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURWMGAQESTKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method starts with the bromination of phenol to obtain 2-bromophenol. This is followed by the reaction of 2-bromophenol with chloroacetic acid to form 2-(2-bromophenoxy)acetic acid. The next step involves the coupling of this intermediate with 4-aminobenzenesulfonamide, which has been previously reacted with pyrimidine-2-sulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the effects of sulfonamide derivatives on biological systems.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrimidinylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenoxy group may also play a role in binding to these targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The target compound differs from analogs primarily in its sulfamoyl substituents and phenoxy group modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Key Substituents Heterocycle/Group Modifications
Target Compound 2-Bromophenoxy, Pyrimidin-2-ylsulfamoyl Unsubstituted pyrimidine
N-[4-(Morpholinosulfonyl)phenyl]acetamide derivatives (5i–5o) Morpholinosulfonyl, varied amino groups Morpholine ring (electron-rich)
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl) derivatives Triazolyl, fluorophenyl Triazole core, fluorinated aryl
2-(3,4-Dimethoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide 3,4-Dimethoxyphenoxy Methoxy groups (electron-donating)
Acetylsulfadiazine (N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide) Unsubstituted phenyl Antibiotic scaffold
2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide 4-Bromo-2-methylphenoxy, pyrrolidinesulfonyl Pyrrolidine ring (flexible, basic)

Key Observations :

  • Sulfamoyl Group : Replacement of pyrimidine with morpholine (in 5i–5o) or pyrrolidine (in ) alters electronic properties and target selectivity. Morpholine’s oxygen atom enhances hydrophilicity, while pyrrolidine increases basicity .
  • Heterocyclic Cores : Triazole-containing analogs () introduce additional hydrogen-bonding sites, which may enhance binding affinity to enzymes like cytohesins or viral proteases .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Data
Compound / Source Bioactivity Melting Point / Yield Key Data
Target Compound Not reported (structural focus) Not available
N-Phenylacetamide sulphonamides (35, 36, 37) Analgesic (comparable to paracetamol) Not specified Anti-hypernociceptive activity in vivo
Morpholinosulfonyl derivatives (5i–5o) Anti-COVID-19 candidates Crystalline solids, 125–204°C NMR δ 7.2–8.1 (aromatic protons)
Triazolyl derivatives (51, 54) Cytohesin inhibitors 156–206°C, 32–86.6% yield IR peaks: 1680 cm⁻¹ (C=O stretch)
Acetylsulfadiazine Antibiotic Not specified Known sulfonamide antimicrobial activity

Activity Insights :

  • Analgesic Activity: Compounds with piperazinyl or diethylsulfamoyl groups (e.g., 36, 37) show superior anti-hypernociceptive effects compared to the target compound’s pyrimidine sulfamoyl, suggesting substituent bulkiness influences target engagement .
  • Antiviral Potential: Morpholinosulfonyl derivatives () were designed for COVID-19 inhibition, leveraging sulfonamide’s affinity for viral proteases. The target compound’s bromophenoxy group may confer unique steric interactions .
  • Antimicrobial Scaffold: Acetylsulfadiazine’s activity highlights the importance of the sulfamoyl-pyrimidine motif, which the target compound retains but modifies with bromophenoxy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Reactant of Route 2
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2-(2-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

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